molecular formula C17H22OS B4928345 1-(4-Propan-2-ylsulfanylbutoxy)naphthalene

1-(4-Propan-2-ylsulfanylbutoxy)naphthalene

Cat. No.: B4928345
M. Wt: 274.4 g/mol
InChI Key: MYQHTBYQKJMEGL-UHFFFAOYSA-N
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Description

1-(4-Propan-2-ylsulfanylbutoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. This compound features a naphthalene core with a 4-propan-2-ylsulfanylbutoxy substituent, which imparts unique chemical and physical properties.

Properties

IUPAC Name

1-(4-propan-2-ylsulfanylbutoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22OS/c1-14(2)19-13-6-5-12-18-17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQHTBYQKJMEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Propan-2-ylsulfanylbutoxy)naphthalene typically involves the reaction of naphthalene with a suitable alkylating agent. One common method is the bromination of naphthalene to form 1-bromonaphthalene, followed by a nucleophilic substitution reaction with 4-propan-2-ylsulfanylbutanol under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Propan-2-ylsulfanylbutoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The naphthalene core can be reduced to tetrahydronaphthalene using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, sulfuric acid, aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Propan-2-ylsulfanylbutoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Propan-2-ylsulfanylbutoxy)naphthalene involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The naphthalene core can interact with aromatic receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Propan-2-ylsulfanylbutoxy)naphthalene is unique due to the presence of the 4-propan-2-ylsulfanylbutoxy substituent, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

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